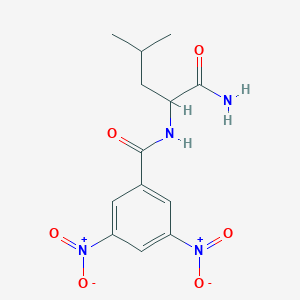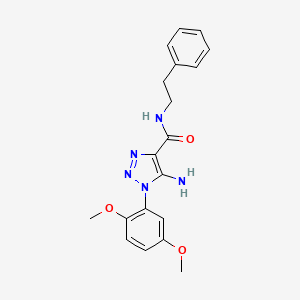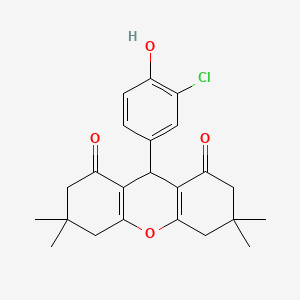![molecular formula C18H21ClN2O5S B5171601 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small-molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune disorders. The purpose of
Wirkmechanismus
3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway that regulates cell growth, differentiation, and survival. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, reduction in tumor growth and proliferation, suppression of cytokine production and inflammation, and modulation of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of this enzyme in preclinical models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide. These include further preclinical studies to evaluate its efficacy and safety in various types of cancer and autoimmune disorders, as well as clinical trials to test its potential as a therapeutic agent in humans. Additionally, there is potential for the development of new analogs and derivatives of this compound with improved pharmacokinetic properties and potency.
Synthesemethoden
3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-aminobenzamide with 2-furylmethyl bromide, followed by the coupling of the resulting intermediate with 1-(methylsulfonyl)-4-piperidineol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of cancer and autoimmune disorders, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation and autoimmunity.
Eigenschaften
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-27(23,24)21-8-6-14(7-9-21)26-17-5-4-13(11-16(17)19)18(22)20-12-15-3-2-10-25-15/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCSVXBVVAMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)
![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)